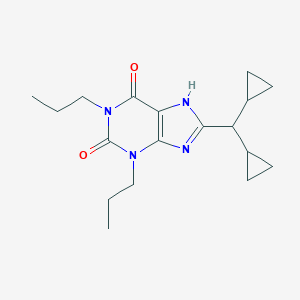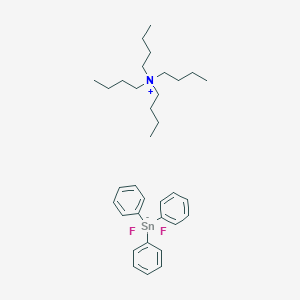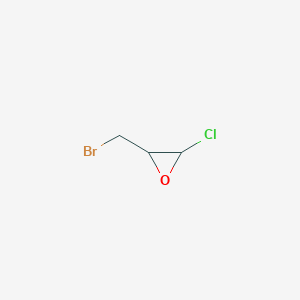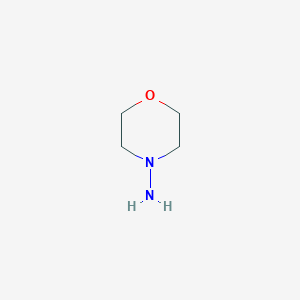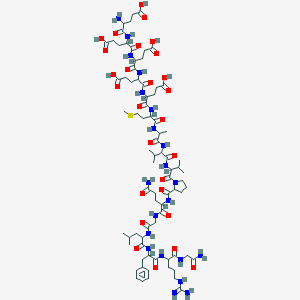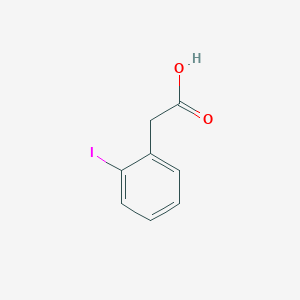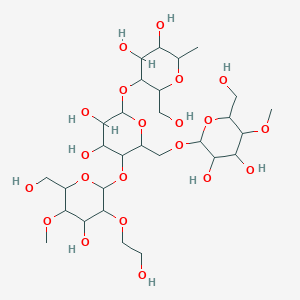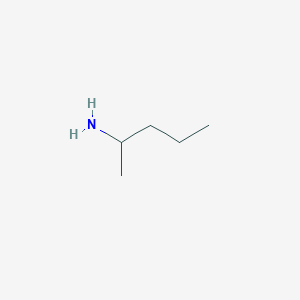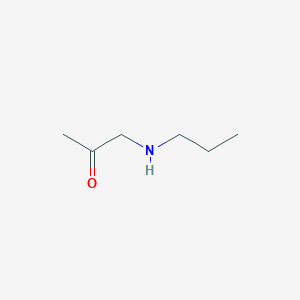
1-(Propylamino)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propylamino)propan-2-one, also known as PAPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of ketone compounds and is structurally similar to amphetamines. PAPP has been used in various research studies due to its unique chemical properties and potential applications in the field of medicine and biochemistry.
Mechanism Of Action
1-(Propylamino)propan-2-one acts as a central nervous system stimulant and has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of amphetamines, which are also central nervous system stimulants.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(Propylamino)propan-2-one are still being studied. However, research has shown that it can increase energy levels, improve cognitive function, and enhance mood. 1-(Propylamino)propan-2-one has also been studied for its potential use in the treatment of various medical conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Propylamino)propan-2-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, its unique chemical properties make it a useful tool for studying the mechanisms of action of various compounds. However, there are also limitations to using 1-(Propylamino)propan-2-one in lab experiments. For example, its effects on the human body are not fully understood, and there is limited information on its long-term effects.
Future Directions
There are several future directions for research on 1-(Propylamino)propan-2-one. One potential application is its use in the development of new drugs for the treatment of various medical conditions. Additionally, further research is needed to fully understand the mechanisms of action of 1-(Propylamino)propan-2-one and its effects on the human body. This could lead to the development of new treatments for conditions such as ADHD and narcolepsy. Overall, 1-(Propylamino)propan-2-one is a promising compound that has the potential to contribute to significant advancements in the fields of medicine and biochemistry.
Synthesis Methods
1-(Propylamino)propan-2-one can be synthesized through a chemical process known as reductive amination. In this process, propanone is reacted with propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is 1-(Propylamino)propan-2-one. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
1-(Propylamino)propan-2-one has been used in various scientific research studies, including neuropharmacology, biochemistry, and medicinal chemistry. Its unique chemical properties make it a useful tool in studying the mechanisms of action of various compounds and their effects on the human body.
properties
CAS RN |
135644-36-9 |
|---|---|
Product Name |
1-(Propylamino)propan-2-one |
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-(propylamino)propan-2-one |
InChI |
InChI=1S/C6H13NO/c1-3-4-7-5-6(2)8/h7H,3-5H2,1-2H3 |
InChI Key |
QZMSIFNIJWDHBC-UHFFFAOYSA-N |
SMILES |
CCCNCC(=O)C |
Canonical SMILES |
CCCNCC(=O)C |
synonyms |
2-Propanone, 1-(propylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)

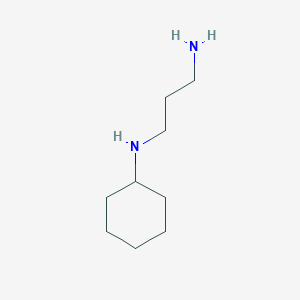
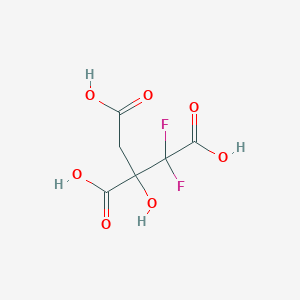
![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
